molecular formula C20H14BrN3O B2938551 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide CAS No. 313403-82-6

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide

Katalognummer B2938551
CAS-Nummer: 313403-82-6
Molekulargewicht: 392.256
InChI-Schlüssel: XGGROXILPMWLDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidazole derivatives are a class of compounds that have a benzimidazole core structure . They have been extensively studied due to their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

The benzimidazole core is planar in many benzimidazole derivatives . The crystal structure is often stabilized by π-π interactions and hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on the specific derivative. For example, the molecular formula of 1H-Benzimidazol-2-yl(phenyl)methanol, a benzimidazole derivative, is C14H12N2O, with an average mass of 224.258 Da .

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives, such as the compound , are often used in the synthesis of other complex organic compounds . They can be synthesized using a variety of methods, including the reaction of o-phenylenediamine with benzaldehydes .

Anticancer Applications

Benzimidazole derivatives have been studied for their potential anticancer properties . For example, the presence of a methyl group at the 5(6)-position on the benzimidazole scaffold has been found to influence anticancer activity .

Antimicrobial Applications

Benzimidazole derivatives have shown promising antimicrobial activity against various bacterial strains . For instance, certain derivatives have exhibited significant activity against Staphylococcus aureus .

Antifungal Applications

Benzimidazole derivatives have also been investigated for their antifungal properties . They have shown potential in treating a variety of fungal infections.

Anti-Inflammatory Applications

The anti-inflammatory properties of benzimidazole derivatives have been explored in various studies . These compounds could potentially be used in the treatment of inflammatory diseases.

Antiviral Applications

Benzimidazole derivatives have demonstrated antiviral properties . They could potentially be used in the development of new antiviral drugs.

Antidiabetic Applications

Some benzimidazole derivatives have shown potential in the treatment of diabetes . They could be used in the development of new antidiabetic drugs.

Antihypertensive Applications

Benzimidazole derivatives have been studied for their potential antihypertensive properties . They could potentially be used in the treatment of hypertension.

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on the specific derivative. Some benzimidazole derivatives have been found to be toxic to certain types of cells .

Zukünftige Richtungen

The future directions of research on benzimidazole derivatives could include the development of new derivatives with improved pharmacological activities, the investigation of their mechanisms of action, and the optimization of their synthesis methods .

Eigenschaften

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-14-7-5-6-13(12-14)20(25)24-16-9-2-1-8-15(16)19-22-17-10-3-4-11-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGROXILPMWLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.